Cadmium;copper

Copper Alloys Mechanical Strength Electrical Conductivity

Cadmium;copper (Cd;Cu, UNS C16200) is a high-copper alloy (0.7–1.2 wt% Cd) delivering ~2× tensile strength of pure copper while retaining ~90% IACS conductivity. This strength-conductivity balance, combined with elevated-temperature strength retention, superior fatigue resistance (~2× pure copper), and high thermal conductivity (360 W/m·K), makes it indispensable for railway catenary wires, electrical connectors, spring contacts, and aluminum spot-welding electrodes. Unlike Cu-Be alloys, Cd;Cu eliminates beryllium toxicity concerns; versus Cu-Cr or Cu-Zr, it provides superior elevated-temperature performance. The rigorously assessed Cd-Cu phase diagram with four stable intermediate phases ensures predictable, reproducible properties. Available in rod, bar, wire, sheet, and powder forms. Specify Cd content (0.8–1.2 wt%) and temper.

Molecular Formula CdCu
Molecular Weight 175.96 g/mol
CAS No. 12685-29-9
Cat. No. B14130476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadmium;copper
CAS12685-29-9
Molecular FormulaCdCu
Molecular Weight175.96 g/mol
Structural Identifiers
SMILES[Cu].[Cd]
InChIInChI=1S/Cd.Cu
InChIKeyPLZFHNWCKKPCMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 16200 round / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cadmium;copper (CAS 12685-29-9): Industrial-Grade Cd-Cu Alloy Properties, Phase Composition, and Procurement Specification


Cadmium;copper (Cd;Cu, CAS 12685-29-9), also designated as CdCu or CuCd, is a binary cadmium-copper alloy / intermetallic system. It appears as a reddish metallic solid [1] and is recognized for its combination of good electrical conductivity, elevated-temperature mechanical strength retention, and corrosion resistance . As a high-copper alloy containing approximately 0.7–1.2 wt% Cd, it delivers significantly increased tensile strength and hardness compared to pure copper while retaining approximately 90% of copper's electrical conductivity [2]. The Cd-Cu binary system contains four stable intermediate phases, and its equilibrium phase diagram has been rigorously assessed and validated experimentally [3]. This compound is available in multiple industrial forms including rod, bar, wire, sheet, and powder, serving applications where fatigue strength and high electrical conductivity are concurrently required [1][4].

Why Generic Substitution Fails: Critical Performance Trade-offs in Cadmium;copper (CAS 12685-29-9) and In-Class Alternatives


In procurement scenarios requiring high-strength, high-conductivity copper alloys, simple substitution among candidate materials introduces unacceptable performance risk. While several alloy systems (e.g., Cu-Be, Cu-Cr, Cu-Zr) offer enhanced strength relative to pure copper, they exhibit markedly different trade-off profiles in electrical conductivity, cost, and toxicity profile. Cadmium;copper (Cd;Cu) occupies a specific performance niche: it achieves a ~2× increase in tensile strength relative to electrical-grade copper while preserving approximately 90% IACS conductivity [1]. In contrast, alternative high-strength copper alloys such as Cu-Be (C17200) provide higher ultimate tensile strength (≥1100 MPa) but sacrifice conductivity substantially (typically 20–25% IACS), and introduce beryllium-related handling hazards [2]. Similarly, Cu-Cr alloys offer good conductivity (~80% IACS) but lower strength retention at elevated temperature than Cd-Cu [3]. The Cd-Cu system also exhibits a well-defined phase diagram with four stable intermediate phases (β-Cu₂Cd, γ-Cu₄Cd₃, δ-Cu₅Cd₈, ε-Cu₃Cd₁₀) [4], enabling predictable microstructural control and property reproducibility that may be absent in less thoroughly characterized proprietary alloys. These quantitative distinctions in strength-conductivity balance, high-temperature stability, and phase predictability make generic interchange among in-class copper alloys scientifically unjustified without direct performance validation.

Cadmium;copper (CAS 12685-29-9): Product-Specific Quantitative Differentiation Evidence for Scientific Selection


Tensile Strength Enhancement: Cd;Cu (C16200) vs. Pure Copper vs. Cu-Be (C17200)

The addition of approximately 1 wt% cadmium to copper (UNS C16200) produces a tensile strength range of 241–689 MPa, representing a substantial increase over electrical-grade pure copper (typically ~220–250 MPa) [1][2]. This ~2× strength improvement is achieved while retaining electrical conductivity at 90–95% IACS, a markedly better conductivity retention than high-strength Cu-Be alloys (C17200: >1100 MPa but only 20–25% IACS) [2][3]. For applications requiring both moderate strength enhancement and high electrical performance, Cd;Cu offers a unique intermediate performance profile.

Copper Alloys Mechanical Strength Electrical Conductivity Materials Selection

High-Temperature Mechanical Strength Retention: Cd;Cu vs. Pure Copper

Cadmium addition to copper provides resistance to softening at elevated temperatures, a critical performance advantage for conductors in high-temperature environments. While quantitative high-temperature tensile data for Cd;Cu is proprietary in many vendor datasheets, the alloy is explicitly specified for applications requiring thermal resistance and mechanical strength retention at elevated service temperatures (e.g., trolley wires, heating pads, electric blanket elements) [1]. This contrasts with pure copper, which undergoes significant annealing and strength loss above approximately 200°C. The Cd-Cu phase diagram indicates that the α-Cu solid solution remains stable up to the solidus temperature (approximately 1076°C for the 1:1 compound, but lower for dilute Cd alloys), with Cd in solid solution providing thermal stabilization [2].

Elevated Temperature Performance Thermal Stability Copper Alloys Industrial Applications

Electrical Conductivity Trade-off: Cd;Cu vs. Alternative High-Strength Copper Alloys

Cadmium;copper (UNS C16200 / C16210) maintains electrical conductivity in the range of 90–95% IACS (International Annealed Copper Standard) at 20°C [1][2]. This conductivity performance is significantly superior to other high-strength copper alloys: Cu-Be (C17200) achieves only 20–25% IACS; Cu-Cr (~80% IACS); Cu-Zr (~90% IACS but lower strength). The Cd;Cu system achieves this conductivity retention because cadmium atoms in solid solution cause less electron scattering than beryllium or chromium precipitates, while still providing solid-solution strengthening and age-hardenability [3]. Electrical resistivity of Cd;Cu is approximately 1.91 microhm-cm at 20°C [1], corresponding to approximately 90% IACS.

Electrical Conductivity Copper Alloys Conductor Materials Materials Engineering

Fatigue Strength and Wear Resistance: Cd;Cu vs. Pure Copper

Cadmium addition to copper significantly increases fatigue strength and wear resistance compared to pure copper. Copper-cadmium alloys containing 0.8–1.2% Cd exhibit approximately double the mechanical strength and wear resistance of pure copper [1][2]. This enhancement is attributed to solid-solution strengthening by cadmium atoms in the copper matrix. The alloy is specifically utilized in applications where fatigue strength is a primary requirement, such as spring contacts, connectors, and components subjected to cyclic mechanical loading [3]. The Cd-Cu system also demonstrates age-hardenability through controlled heat treatment, enabling further mechanical property optimization [4].

Fatigue Strength Wear Resistance Copper Alloys Mechanical Durability

Corrosion Resistance: Cd;Cu vs. Alternative Copper Alloys

Cadmium;copper alloys exhibit good corrosion resistance in atmospheric and marine environments, with performance attributed to copper's inherent passivation complemented by cadmium's additional protective contribution [1]. Vendor technical datasheets classify Cd;Cu (UNS C16200) as having "good to excellent corrosion resistance" [2]. However, comparative corrosion data indicate that while Cd;Cu maintains generally good corrosion resistance, it may not be as corrosion-resistant as other copper alloys like brass or bronze in certain aggressive environments [3]. This corrosion profile positions Cd;Cu as suitable for applications where corrosion resistance is required but extreme chemical exposure is not the primary service condition.

Corrosion Resistance Copper Alloys Environmental Durability Materials Degradation

Phase Stability and Thermodynamic Predictability: Cd-Cu System vs. Alternative Alloys

The Cd-Cu binary system has been thoroughly characterized thermodynamically, with four stable intermediate phases identified: β-Cu₂Cd, γ-Cu₄Cd₃, δ-Cu₅Cd₈, and ε-Cu₃Cd₁₀ [1]. A complete thermodynamic assessment using the CALPHAD technique has been published, yielding self-consistent parameters that accurately reproduce experimental phase diagram data [1]. The partial molal free energy of Cd across all intermediate phases has been experimentally determined via Knudsen vapor pressure measurements, with absolute values all less than 2.0 kcal and increasing regularly with Cd concentration [2]. This level of thermodynamic characterization enables precise prediction of phase stability, processing windows, and microstructural evolution, providing a scientific foundation for quality control and alloy design that may be absent in less thoroughly characterized proprietary alloys.

Phase Equilibria Thermodynamic Modeling Alloy Design CALPHAD

Cadmium;copper (CAS 12685-29-9): Best-Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Overhead Electrification Systems and Trolley Wire Applications

Cadmium;copper is the material of choice for overhead catenary and contact wires in railway electrification systems where high tensile strength (241–689 MPa) is required to support long spans under tension while maintaining electrical conductivity at 90–95% IACS to minimize transmission losses [1][2]. The alloy's elevated-temperature strength retention prevents annealing and softening under continuous current loading, while its fatigue strength supports cyclic mechanical loading from pantograph contact. Historical data from London tram and trolleybus systems confirm long-term service reliability [1]. Procurement for railway electrification projects should specify Cd;Cu with controlled Cd content (0.8–1.2 wt%) and appropriate temper (e.g., hard-drawn) to meet mechanical and electrical specifications.

High-Performance Electrical Connectors, Springs, and Switchgear Components

For electrical connectors, spring contacts, and switchgear components subjected to repeated mechanical cycling, Cd;Cu (UNS C16200) provides the requisite combination of high electrical conductivity (90–95% IACS) and fatigue strength (approximately 2× that of pure copper) [1][2]. The alloy's resistance to softening at elevated temperatures makes it suitable for connectors operating in high-current applications where resistive heating occurs. Its excellent cold workability enables fabrication of complex connector geometries [2]. Procurement for connector manufacturing should prioritize Cd;Cu over pure copper when mechanical reliability and electrical performance are co-critical, and over Cu-Be when beryllium toxicity concerns or lower conductivity are prohibitive.

Spot Welding Electrodes for Aluminum Joining

Cadmium;copper is specifically specified for spot welding aluminum, where the alloy's high thermal conductivity (360 W/m·K at 20°C) helps prevent electrode sticking to the soft, conductive aluminum workpiece [1][2]. The alloy's hardness and resistance to softening under the thermal cycling of welding operations extend electrode life compared to pure copper. The combination of moderate strength and high conductivity positions Cd;Cu as a specialized electrode material distinct from higher-strength but lower-conductivity Cu-Cr or Cu-Zr electrodes. Procurement for aluminum welding operations should consider Cd;Cu electrodes where electrode sticking and thermal management are primary concerns.

Heating Element Components and Thermal Management Applications

The high-temperature strength retention and good corrosion resistance of Cd;Cu support its use in heating pads, electric blanket elements, and other thermal management components where continuous operation at elevated temperatures is required [1][2]. The alloy's electrical conductivity (90–95% IACS) ensures efficient resistive heating, while its resistance to oxidation and corrosion extends service life in these applications. The well-characterized Cd-Cu phase diagram and thermodynamic data enable precise control of alloy composition to optimize thermal and electrical properties for specific heating element designs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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